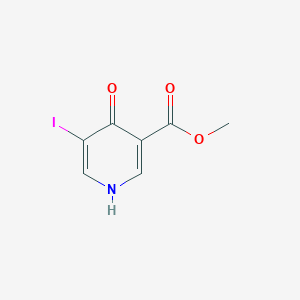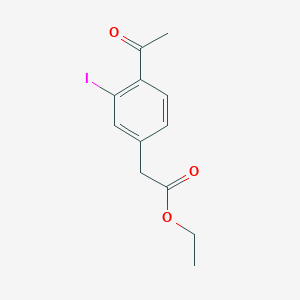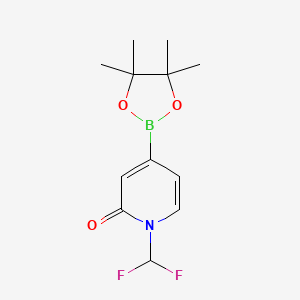![molecular formula C9H8BrN3O2 B13673720 Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product.
Analyse Chemischer Reaktionen
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different ring structures.
Common reagents used in these reactions include oxidizing agents, nucleophiles for substitution reactions, and catalysts for cyclization. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.
Medicine: Its kinase inhibitory properties are of interest in drug discovery and development.
Industry: It can be used in the development of new materials and catalysts
Wirkmechanismus
The exact mechanism of action of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s ability to inhibit kinase activity is likely responsible for its antitumor and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
- Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C9H8BrN3O2 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-8-7(5)13-6(10)4-12-8/h3-4H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
IAYDIJZYGGGIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=NC=C(N=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)

![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)

![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
